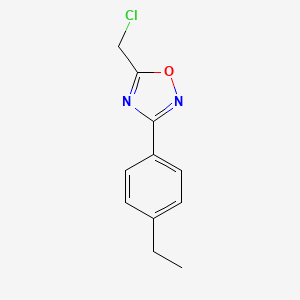
5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole (CMEOPO) is a heterocyclic compound of the oxadiazole family. It is a colorless solid that is soluble in various organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). CMEOPO is an important synthetic intermediate used in the synthesis of various pharmaceuticals and agrochemicals. It has also been investigated for its potential biological activities, such as its anti-inflammatory, anti-bacterial, and anti-fungal properties.
Aplicaciones Científicas De Investigación
Photodynamic Antimicrobial Activity
5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole: (abbreviated as CEPOD ) has shown promise in photodynamic antimicrobial therapy. Researchers synthesized a benzoporphyrin derivative called 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP) , which exhibited excellent photophysical properties. TEtPP could potentially serve as an antibacterial agent in photodynamic therapy .
Gut Microbiome Metabolism
Interestingly, CEPOD is linked to gut microbiome metabolism. Biosynthetic genes from the gut microbiome mediate the conversion of dietary tyrosine to 4-ethylphenol (4EP) . Researchers have bioengineered gut bacteria to selectively produce 4EPS , which could have implications for brain activity and anxiety behavior in mice .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
Boronic acids and their esters, which are structurally similar, are known to undergo hydrolysis, a process that is influenced by the substituents in the aromatic ring and the ph of the environment .
Biochemical Pathways
Related compounds like vinylboronic acid pinacol ester have been used as a comonomer in radical copolymerization with styrene, leading to the formation of vinyl alcohol-styrene copolymers .
Pharmacokinetics
It’s important to note that the stability of similar compounds, such as boronic acids and their esters, can be influenced by environmental factors such as ph .
Result of Action
Related compounds have been used in the synthesis of copolymers, which could have various applications in materials science .
Action Environment
The action, efficacy, and stability of 5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole can be influenced by various environmental factors. For instance, the rate of hydrolysis of similar compounds, such as phenylboronic pinacol esters, is considerably accelerated at physiological pH .
Propiedades
IUPAC Name |
5-(chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-8-3-5-9(6-4-8)11-13-10(7-12)15-14-11/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVARJWYCLXBPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038217.png)
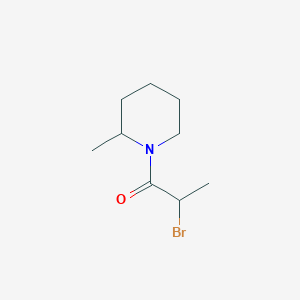
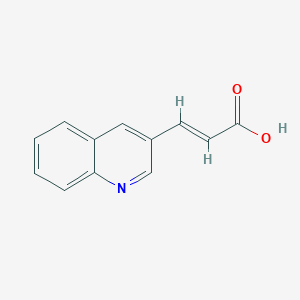

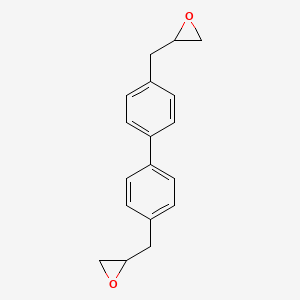

![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3038228.png)

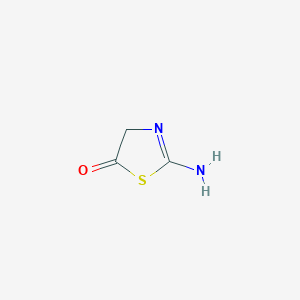
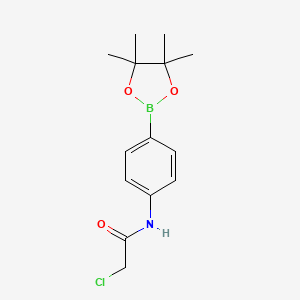
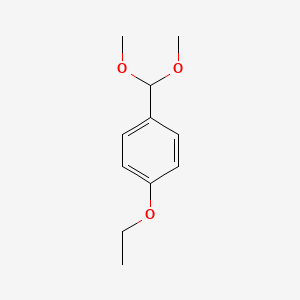
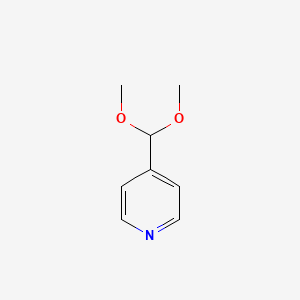

![6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3038239.png)